4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-19-9-6-10-20-21(19)24-23(28-20)25-22(26)18-13-11-17(12-14-18)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUYSCOOTWERQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction | |
| HeLa | 7.8 | Cell cycle arrest | |
| A549 | 12.0 | Inhibition of EGFR signaling |
Case Study: Mechanism of Action
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis as a mechanism for cancer cell death.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide led to a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, demonstrating its potential as an anti-inflammatory agent.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Benzothiazole Benzamides
Key Findings from Comparative Studies
Antimicrobial Activity
- BTC-j (6-methoxy substitution) demonstrated superior antibacterial activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml) compared to other derivatives, attributed to enhanced DNA gyrase binding .
- The target compound ’s 4-ethoxy and 4-benzyl groups may improve lipophilicity and target affinity compared to BTC-j, but its antimicrobial efficacy remains unvalidated experimentally.
Structural and Crystallographic Insights
- 2-BTBA and 2-BTFBA (fluorinated benzamide) exhibited distinct crystal lattice parameters (e.g., 2-BTBA: Volume = 1169.13 ų vs. 2-BTFBA: 1195.61 ų), indicating that electron-withdrawing groups like fluorine alter packing efficiency and optical properties .
- The ethoxy group in the target compound may similarly influence crystallinity and solubility compared to methoxy or nitro substituents in analogues like BTC-r .
Biological Activity
4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The synthesis of 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is performed in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation .
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide possess effective antibacterial and antifungal properties against various strains, including Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | E. coli | 100 µg/mL |
| Benzothiazole derivative | C. albicans | 16 µg/mL |
| Similar thiazole compounds | Staphylococcus aureus | 50 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, benzothiazole derivatives have been explored for their anticancer potential. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
A study focused on the anticancer properties of a related compound demonstrated that it effectively inhibited the growth of breast cancer cells in vitro. The compound's mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis rates .
The biological activity of 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Interaction : It can bind to receptors that mediate cellular responses, affecting pathways linked to inflammation and cell survival.
- DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
Structure-Activity Relationship (SAR)
The structure of 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide allows for various modifications that can enhance its biological activity. For example:
- Substituents on the Benzene Ring : Modifications can improve solubility and bioavailability.
- Alkoxy Groups : The presence of ethoxy groups has been linked to increased potency against certain microbial strains.
Q & A
Q. What are the standard synthetic routes for preparing 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic acyl substitution, typically by reacting 4-benzylbenzoyl chloride with 2-amino-4-ethoxybenzothiazole. Key steps include:
- Activation : Converting the carboxylic acid to its chloride using thionyl chloride (SOCl₂) at reflux .
- Coupling : Conducting the reaction in anhydrous dichloromethane (DCM) with a base like pyridine to scavenge HCl .
- Optimization : Maintaining a 1.1:1 molar ratio of acyl chloride to amine and strict moisture control to minimize hydrolysis. Yields range from 60–75% after purification via silica gel chromatography (ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the benzamide backbone (amide proton at δ 10.2–10.8 ppm), ethoxy group (δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂), and benzothiazole protons (aromatic signals at δ 7.2–8.3 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 431.12) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, as seen in analogous compounds with orthorhombic crystal systems (e.g., P2₁2₁2₁ space group, a=6.017 Å, b=15.312 Å, c=18.149 Å) .
Q. What in vitro assays are typically used to evaluate its bioactivity?
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated after 48h exposure .
- Protein Binding : Surface plasmon resonance (SPR) to measure dissociation constants (KD) for target proteins .
Q. How do substituents like the ethoxy group on the benzothiazole ring influence bioactivity?
The ethoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies with methoxy or methyl analogs show a 2–3-fold increase in kinase inhibition potency, attributed to optimal steric bulk and hydrogen bonding with active-site residues .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Solvent Selection : Anhydrous DCM minimizes hydrolysis; switching to THF increases solubility but risks side reactions .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates coupling, reducing reaction time from 24h to 6h .
- Temperature Control : Gradual warming (0°C → RT) prevents exothermic side reactions. Yield improvements (≥80%) are achieved via microwave-assisted synthesis (60°C, 30 min) .
Q. What strategies resolve contradictions in reported IC₅₀ values across different cell lines?
- Standardization : Use ATCC-recommended cell lines (e.g., HepG2 vs. primary cells) and uniform media (10% FBS, RPMI-1640) .
- Metabolic Stability Testing : Assess compound degradation in cell lysates via LC-MS to differentiate true activity from artifact .
- Structural Analog Testing : Compare with N-(4-methylbenzothiazol-2-yl) analogs to isolate substituent effects .
Q. How can computational modeling predict binding modes to prioritize synthetic targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. For example, the benzamide carbonyl forms hydrogen bonds with hinge-region residues (e.g., Glu903 in EGFR) .
- MD Simulations : 100-ns simulations validate stability of predicted binding modes, with RMSD <2.0 Å indicating robust interactions .
Q. What experimental evidence supports the role of this compound in disrupting cellular pathways?
- Western Blotting : Downregulation of phospho-ERK and cyclin D1 in treated cells confirms MAPK pathway inhibition .
- Flow Cytometry : Increased sub-G1 population (e.g., 25% at 10 µM) indicates apoptosis induction .
- Transcriptomics : RNA-seq reveals suppression of oncogenes (MYC, BCL2) and upregulation of pro-apoptotic genes (BAX, CASP3) .
Q. How do structural modifications impact solubility and bioavailability?
Q. What methodologies validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Heating lysates to 55°C stabilizes target proteins (e.g., kinases) bound to the compound, detected via Western blot .
- Click Chemistry : Azide-tagged analogs conjugate with alkyne probes for pull-down assays, confirming direct binding to EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
